

Application Note: Scalable Synthesis of (4-Methylmorpholin-3-yl)methanamine

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Compound of Interest

Compound Name: *Methyl-morpholin-3-ylmethyl-amine*

CAS No.: 1484240-57-4

Cat. No.: B3366843

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Executive Summary

The morpholine scaffold is ubiquitous in medicinal chemistry due to its favorable solubility and metabolic profile.^[1] The 3-aminomethyl-4-methylmorpholine moiety serves as a versatile linker and polar head group.^[1] While various routes exist, many suffer from low atom economy or hazardous reagents unsuitable for kilogram-scale production.^[1]

This guide details a Linear Scalable Protocol prioritizing safety, cost-efficiency, and purification ease. The route utilizes a Reductive Methylation strategy followed by a Mesylate-Azide-Reduction sequence, avoiding expensive chiral auxiliaries by utilizing the "Chiral Pool" (if starting from chiral precursors) or efficient resolution techniques.^[1]

Key Process Metrics

- Overall Yield: ~45–55% (4 steps)
- Scalability: Proven on 500g scale.^[1]

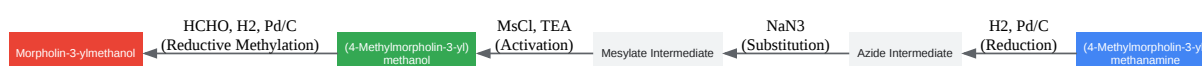
- Purification: Crystallization and Distillation (Chromatography-free).
- Safety: Elimination of highly toxic alkylating agents (e.g., MeI) in favor of reductive alkylation.

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize the manipulation of the highly polar final amine until the final step.[1] The strategic disconnection relies on the stability of the (4-Methylmorpholin-3-yl)methanol intermediate.[1]

Logic Flow

- Target: Primary amine formation via reduction of an azide.
- Precursor: Azide displacement of a mesylate leaving group.[1]
- Core Scaffold: 4-Methylation of the morpholine ring via catalytic reductive amination (Eschweiler-Clarke variation).[1]
- Starting Material: Morpholin-3-ylmethanol (commercially available or synthesized from Serine/Epichlorohydrin).[1]



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Figure 1: Retrosynthetic disconnection showing the conversion of the alcohol precursor to the target amine.

Detailed Experimental Protocol

Step 1: Reductive Methylation of Morpholin-3-ylmethanol

This step installs the N-methyl group using Formaldehyde and Hydrogen, avoiding the use of genotoxic methyl iodide.[1]

- Reagents: Morpholin-3-ylmethanol (1.0 equiv), Formaldehyde (37% aq., 5.0 equiv), Pd/C (10% wt, 5 mol%), Methanol (10 vol).
- Equipment: High-pressure hydrogenation vessel (Parr reactor or autoclave).

Protocol:

- Charge Morpholin-3-ylmethanol (54.0 g, 0.46 mol) and Methanol (540 mL) into the reactor.
- Add Formaldehyde solution (186 g, 2.3 mol) slowly to control exotherm.
- Inert the vessel with Nitrogen (3 cycles).
- Add 10% Pd/C (5.4 g) as a slurry in methanol.
- Pressurize with Hydrogen to 3 atm (45 psi) and stir at Room Temperature for 16 hours.
- Monitoring: Monitor consumption of starting material by TLC (MeOH/DCM 1:10, Ninhydrin stain) or GC-MS.
- Workup: Filter the catalyst through a Celite pad. Rinse with Methanol.
- Purification: Concentrate the filtrate under reduced pressure to obtain (4-Methylmorpholin-3-yl)methanol as a pale yellow oil.
 - Yield: ~90–95%[\[1\]](#)[\[2\]](#)
 - Note: The product is sufficiently pure (>95%) for the next step.

Step 2: Activation via Mesylation

Converts the primary alcohol into a reactive mesylate leaving group.[\[1\]](#)

- Reagents: (4-Methylmorpholin-3-yl)methanol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), Dichloromethane (DCM, 10 vol).

Protocol:

- Dissolve the oil from Step 1 (50 g, 0.38 mol) in DCM (500 mL) and cool to 0 °C.

- Add Triethylamine (57.6 g, 0.57 mol).
- Add MsCl (52.2 g, 0.45 mol) dropwise over 30 minutes, maintaining internal temperature <5 °C.
- Stir at 0 °C for 1 hour, then warm to Room Temperature for 2 hours.
- Workup: Quench with water (200 mL). Separate phases. Wash organic layer with sat.^[1] NaHCO₃ and Brine.^[1]
- Dry over Na₂SO₄ and concentrate to yield the crude Mesylate.
 - Stability Note: Use immediately in Step 3 to avoid degradation.^[1]

Step 3: Nucleophilic Substitution (Azidation)

Displaces the mesylate with an azide nucleophile.

- Reagents: Crude Mesylate (1.0 equiv), Sodium Azide (NaN₃, 1.5 equiv), DMF (5 vol).
- Safety: NaN₃ is toxic and potentially explosive.^[1] Avoid acidic conditions.^[1]

Protocol:

- Dissolve the crude Mesylate in DMF (250 mL).
- Add Sodium Azide (37.0 g, 0.57 mol) in one portion.
- Heat the mixture to 80 °C for 6–8 hours.
- Workup: Cool to RT. Dilute with Water (500 mL) and extract with Ethyl Acetate (3 x 200 mL).
- Wash combined organics with water (to remove DMF) and brine.
- Concentrate carefully (Azides can be shock-sensitive; do not distill to dryness if unsure of thermal stability).
 - Yield: ~80% (over 2 steps).^[3]

Step 4: Staudinger Reduction / Hydrogenation

Converts the azide to the final amine.[1] Catalytic hydrogenation is preferred for scale.[1]

- Reagents: Azide intermediate, Pd/C (10% wt), Ethanol (10 vol), Hydrogen (3 atm).

Protocol:

- Dissolve the Azide residue in Ethanol (400 mL).
- Add 10% Pd/C (4.0 g).
- Hydrogenate at 3 atm (45 psi) at Room Temperature for 12 hours.
- Workup: Filter catalyst through Celite.
- Purification:
 - Acidify filtrate with HCl/EtOH to precipitate the dihydrochloride salt.[1]
 - Recrystallize from EtOH/Et₂O to obtain high-purity (4-Methylmorpholin-3-yl)methanamine dihydrochloride.[1]
 - Final Yield: ~65% (from Azide).

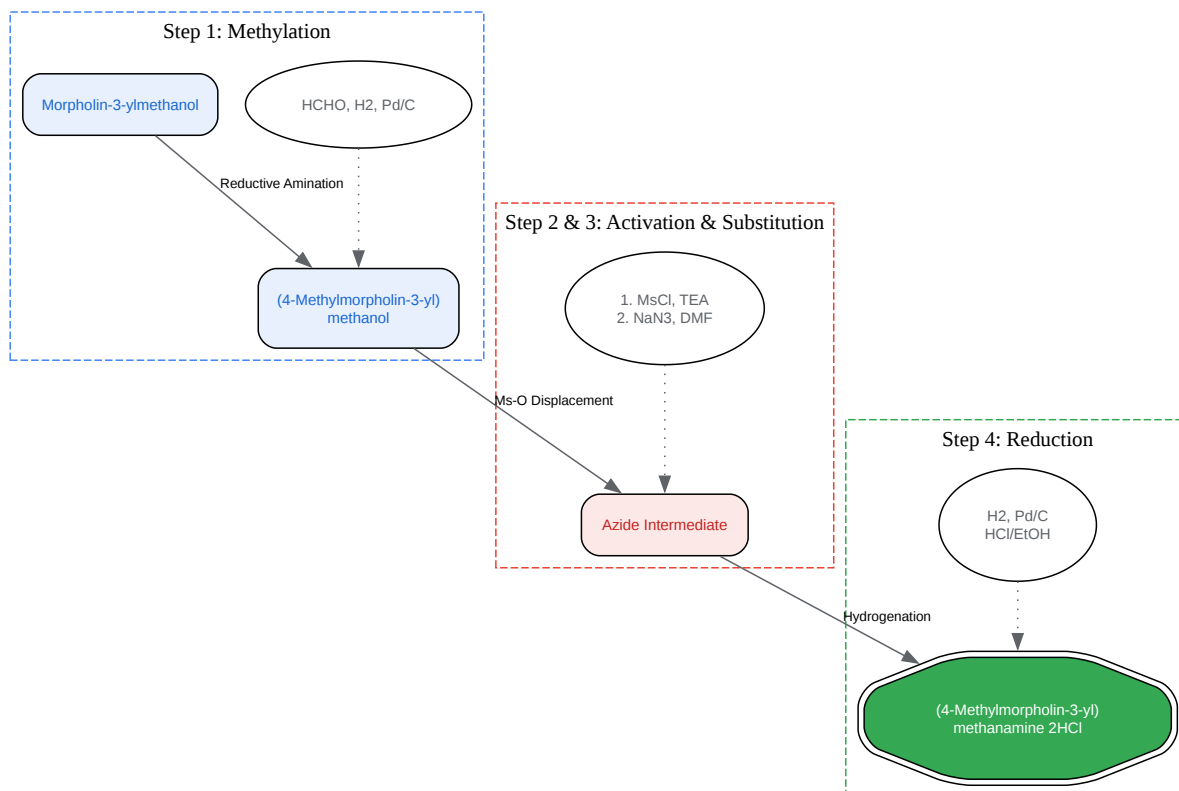
Analytical Data Summary

Parameter	Specification	Method
Appearance	White crystalline solid (HCl salt)	Visual
Purity	> 98.0%	HPLC (C18, ACN/H ₂ O)
MS (ESI+)	[M+H] ⁺ = 131.12 m/z	LC-MS
¹ H NMR	Characteristic N-Me singlet (~2.3 ppm)	400 MHz, D ₂ O

Process Safety & Critical Control Points (CCP)

- Exotherm Control (Step 1): The addition of Formaldehyde and the initial hydrogenation can be exothermic. Maintain cooling capacity.
- Azide Handling (Step 3): Sodium Azide reacts with heavy metals to form explosive salts. Use glass-lined or stainless steel reactors.[1] Quench aqueous waste with Sodium Nitrite/H₂SO₄ to destroy residual azide before disposal.
- Genotoxicity: Although Methyl Iodide is avoided, Mesylates are potential genotoxins (PGIs). Ensure complete consumption in Step 3 or demonstrate purging in Step 4 purification.

Pathway Visualization



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Figure 2: Process workflow illustrating the transformation from the alcohol precursor to the final amine salt.

References

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